molecular formula C14H15BrO3 B14794371 cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14794371
M. Wt: 311.17 g/mol
InChI Key: IZQLUQUCUBIXLN-UHFFFAOYSA-N
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Description

cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H15BrO3. It is a chiral compound containing a mixture of enantiomers. This compound is known for its unique chemical structure, which includes a bromophenyl group and a cyclopentane ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce phenyl derivatives .

Scientific Research Applications

cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
  • cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
  • cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Uniqueness

The presence of the bromine atom in cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid imparts unique reactivity and interaction profiles compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15BrO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)

InChI Key

IZQLUQUCUBIXLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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